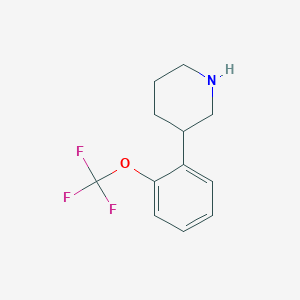
3-(2-(Trifluoromethoxy)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
準備方法
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)piperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
化学反応の分析
3-(2-(Trifluoromethoxy)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated piperidine ring.
科学的研究の応用
3-(2-(Trifluoromethoxy)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing properties . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
3-(2-(Trifluoromethoxy)phenyl)piperidine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenylpiperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical and biological properties.
2-(Trifluoromethoxy)phenylpiperidine: The position of the trifluoromethoxy group can influence the compound’s reactivity and interactions with molecular targets.
Trifluoromethoxypyridines: These compounds contain a pyridine ring instead of a piperidine ring, leading to different applications and properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the importance of structural variations in chemical research.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
3-[2-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2 |
InChIキー |
ZLMCPOBNVZLSGH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC=CC=C2OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


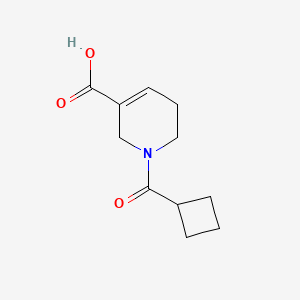
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
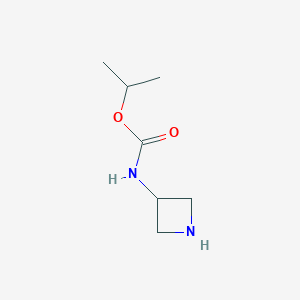

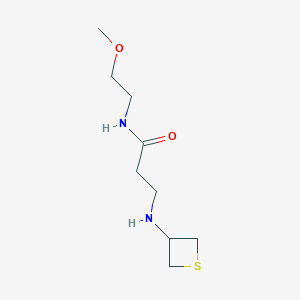
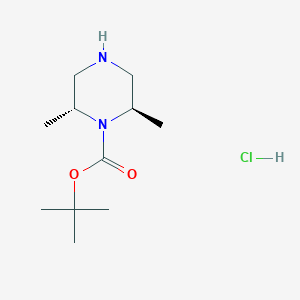

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
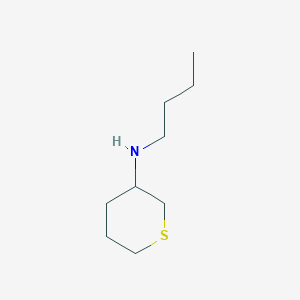

![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

